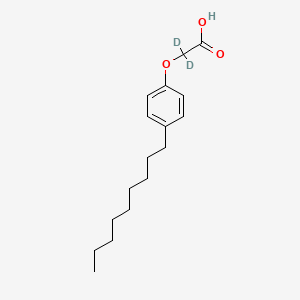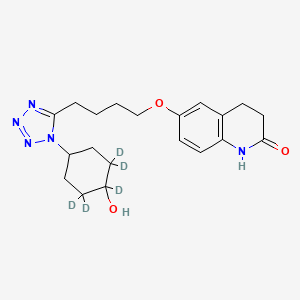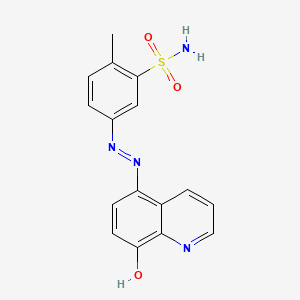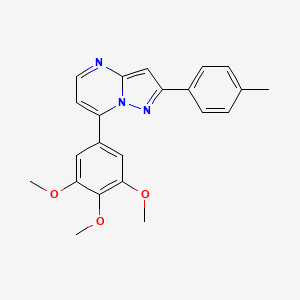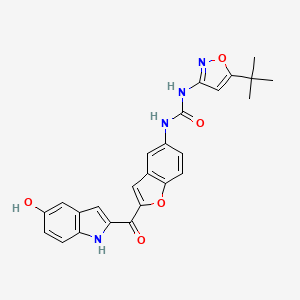
Flt3/itd-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flt3/itd-IN-4 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). These mutations, particularly internal tandem duplications (ITD), are associated with poor prognosis and aggressive disease progression . This compound is designed to inhibit the activity of these mutated receptors, thereby impeding the proliferation of leukemic cells.
Méthodes De Préparation
The synthesis of Flt3/itd-IN-4 involves several steps, typically starting with the preparation of key intermediates through organic synthesis techniques. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Flt3/itd-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Flt3/itd-IN-4 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of receptor tyrosine kinase inhibition. In biology, it helps in understanding the signaling pathways involved in cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential to treat AML by targeting the FLT3-ITD mutations .
Mécanisme D'action
The mechanism of action of Flt3/itd-IN-4 involves binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis in leukemic cells .
Comparaison Avec Des Composés Similaires
Flt3/itd-IN-4 can be compared with other FLT3 inhibitors such as midostaurin, quizartinib, and sorafenib. While all these compounds target the FLT3 receptor, this compound is unique in its specific inhibition of the ITD mutations. This specificity may result in more effective targeting of leukemic cells with fewer off-target effects .
Similar Compounds::- Midostaurin
- Quizartinib
- Sorafenib
This compound stands out due to its targeted action against FLT3-ITD mutations, making it a promising candidate for the treatment of AML.
Propriétés
Formule moléculaire |
C25H22N4O5 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-hydroxy-1H-indole-2-carbonyl)-1-benzofuran-5-yl]urea |
InChI |
InChI=1S/C25H22N4O5/c1-25(2,3)21-12-22(29-34-21)28-24(32)26-15-4-7-19-14(8-15)11-20(33-19)23(31)18-10-13-9-16(30)5-6-17(13)27-18/h4-12,27,30H,1-3H3,(H2,26,28,29,32) |
Clé InChI |
RADJMCVKNQBZOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OC(=C3)C(=O)C4=CC5=C(N4)C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



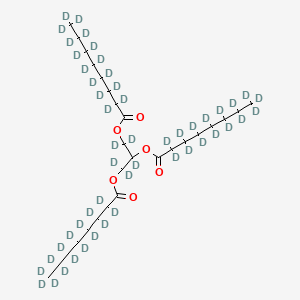
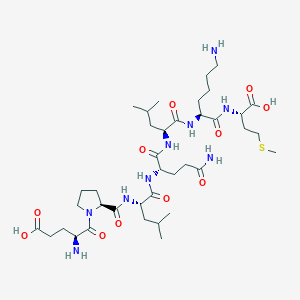

![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
